molecular formula C11H16N2O2 B6352564 Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate CAS No. 33611-49-3

Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate

Cat. No. B6352564
CAS RN: 33611-49-3
M. Wt: 208.26 g/mol
InChI Key: QKYMYKYXZMLNEV-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate” is a chemical compound with the molecular formula C11H16N2O2 . It is related to “Methyl 3-(pyridin-2-ylamino)propanoate”, which has the molecular formula C9H12N2O2 .

Scientific Research Applications

Efficient Stereoselective Synthesis

"Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate" is utilized in the synthesis of key starting materials for pharmacologically active compounds, such as RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. An efficient stereoselective synthesis method involves hydrogenation of enantiomeric enamines followed by chiral auxiliary removal under mild conditions, showcasing its importance in medicinal chemistry applications H. Zhong et al., 1999.

Metal Ion Analysis

This compound has been applied as a novel ion-pairing reagent in capillary electrophoresis for the separation and determination of common metal ions. Its use in environmental and pharmaceutical sample analyses demonstrates its utility in analytical chemistry, particularly in the qualitative and quantitative analysis of metal ions in pharmaceutical vitamin preparations and water samples G. Belin, F. Gülaçar, 2005.

Chemical Synthesis and Complex Formation

The compound is involved in reactions leading to the formation of various acyclic and heterocyclic derivatives. Its reactions with nucleophiles demonstrate its versatility in synthesizing trifluoromethyl-containing heterocyclic compounds, including pyrroles, imidazol-5-ones, and thiazol-5-ones, highlighting its role in the development of new chemical entities V. Sokolov, A. Aksinenko, 2010.

Binding Selectivity and Chemosensors

Derivatives of "this compound" have been explored as chemosensors for metal ions, exhibiting selectivity towards nickel(II) and copper(II) ions. The synthesis and characterization of vitamin K3 derivatives for chemosensor applications indicate its potential in detecting and quantifying metal ions in various environmental and biological contexts Amit Patil et al., 2017.

properties

IUPAC Name

methyl 2-methyl-3-(pyridin-3-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(11(14)15-2)6-13-8-10-4-3-5-12-7-10/h3-5,7,9,13H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYMYKYXZMLNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CN=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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